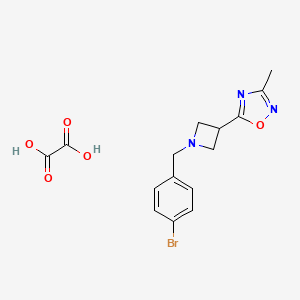
5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines an azetidine ring with a 1,2,4-oxadiazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The oxalate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are still under investigation, but studies have shown that it can inhibit certain enzymes and disrupt cellular processes.
Comparison with Similar Compounds
5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate can be compared with other similar compounds, such as:
5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate: This compound has a cyclopropyl group instead of a methyl group, which may affect its chemical reactivity and biological activity
3-(5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate: This compound features a benzamide group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[1-[(4-bromophenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O.C2H2O4/c1-9-15-13(18-16-9)11-7-17(8-11)6-10-2-4-12(14)5-3-10;3-1(4)2(5)6/h2-5,11H,6-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMDRJMUWUSYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2603028.png)
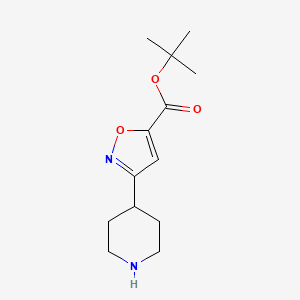
![N-benzyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603032.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2603033.png)
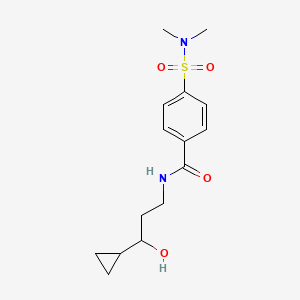
![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2603035.png)
![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)
![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)
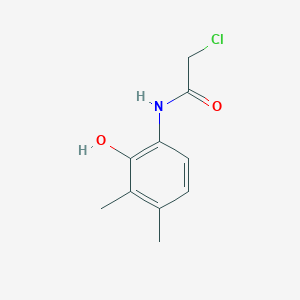
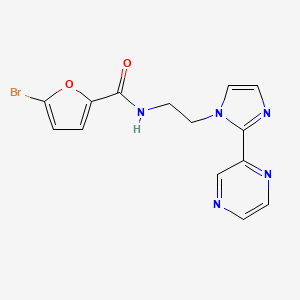
![4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide](/img/structure/B2603044.png)
![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2603045.png)
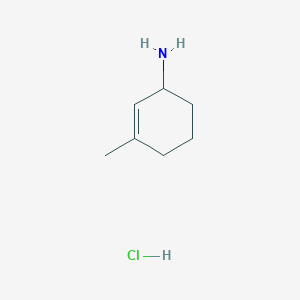
![3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2603047.png)
